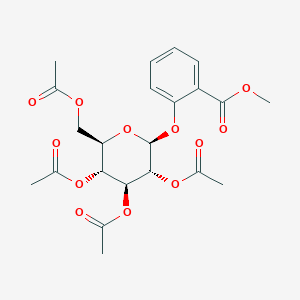

(2'-Metoxicarbonil)fenil-2-,3,4,6-tetra-O-acetil-beta-D-glucopiranosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose: is a chemical compound with the molecular formula C22H26O12 and a molecular weight of 482.43 g/mol . It is a derivative of beta-D-glucopyranose, where the hydroxyl groups are acetylated, and a methoxycarbonylphenyl group is attached to the glucose moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C22H26O12

- Molecular Weight : 482.43 g/mol

- IUPAC Name : Methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

The compound features a methoxycarbonyl group and four acetylated hydroxyl groups on the glucopyranose ring, enhancing its reactivity and stability in various chemical reactions.

Chemistry

- Building Block for Complex Carbohydrates : The compound serves as a versatile building block in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for selective reactions that facilitate the formation of glycosidic bonds.

- Enzymatic Studies : It is employed in studies of carbohydrate chemistry, particularly in understanding enzymatic reactions involving glucopyranose derivatives. Researchers utilize it to investigate the specificity and kinetics of glycosidases.

Biology

- Glycoprotein and Glycolipid Biosynthesis : The compound is used to explore the biosynthesis pathways of glycoproteins and glycolipids. Its structural similarity to natural substrates allows researchers to study enzyme interactions and metabolic processes.

- Substrate for Glycosidases : It acts as a substrate for glycosidase enzymes, providing insights into enzyme mechanisms and potential inhibitors that could be developed for therapeutic purposes.

Medicine

- Drug Delivery Systems : The ability of (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose to form stable glycosidic bonds makes it a candidate for drug delivery systems. Its structural properties can enhance the stability and bioavailability of therapeutic agents.

- Carbohydrate-based Vaccines : Investigations are ongoing into its role in developing carbohydrate-based vaccines. The compound's ability to mimic natural antigens could be harnessed to stimulate immune responses.

Industrial Applications

The compound's unique chemical properties have also led to its use in various industrial applications:

- Synthesis of Functionalized Carbohydrates : In industrial settings, it is utilized for synthesizing functionalized carbohydrates that can be used in food additives or pharmaceutical formulations.

- Catalysis : The compound can act as a catalyst in specific organic reactions due to its reactive functional groups.

Case Studies and Research Findings

- Glycosidase Activity Study : A study demonstrated that (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose could effectively inhibit certain glycosidases at low concentrations. This finding suggests potential applications in designing enzyme inhibitors for therapeutic use.

- Drug Delivery Research : Research indicated that formulations containing this compound showed improved stability and release profiles compared to traditional drug carriers. This supports its potential application in pharmaceutical formulations aimed at enhancing drug bioavailability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The acetylation process can be achieved using acetic anhydride in the presence of a catalyst such as pyridine . The methoxycarbonylphenyl group can be introduced through a condensation reaction with methyl 2-(hydroxyphenyl)acetate under acidic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and their derivatives.

Substitution: Various substituted glucopyranose derivatives.

Mecanismo De Acción

The mechanism of action of (2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranoose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The compound can act as a competitive inhibitor or substrate for glycosidases, modulating their activity and affecting the biosynthesis and degradation of glycoconjugates . The methoxycarbonylphenyl group enhances the compound’s binding affinity and specificity for these molecular targets .

Comparación Con Compuestos Similares

2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the methoxycarbonylphenyl group, making it less specific in its interactions.

Uniqueness:

- The presence of the methoxycarbonylphenyl group in (2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose provides unique binding properties and specificity for certain enzymes and receptors .

- The acetylation of the hydroxyl groups enhances the compound’s stability and solubility in organic solvents .

Actividad Biológica

(2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is a complex carbohydrate derivative with significant potential in biological research and therapeutic applications. Its unique structure, characterized by the methoxycarbonylphenyl group and tetraacetylated glucopyranose, offers specific interactions with biological targets, making it valuable in various fields such as medicinal chemistry and biochemistry.

- Molecular Formula : C22H26O12

- Molecular Weight : 482.43 g/mol

- CAS Number : 7791-66-4

This compound is primarily used as a substrate in studies of glycosidases and other carbohydrate-processing enzymes, highlighting its role in understanding glycoprotein and glycolipid biosynthesis .

The biological activity of (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose is attributed to its ability to interact with specific enzymes and receptors involved in carbohydrate metabolism. The acetylation of hydroxyl groups enhances its stability and solubility, facilitating its use in drug delivery systems .

Anticancer Activity

Recent studies have investigated the anticancer properties of various glycosides, including derivatives similar to (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose. For instance, compounds with similar sugar moieties have shown significant cytotoxicity against cancer cell lines such as HCT116 (colorectal cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than those for untreated controls, indicating their potential as anticancer agents .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | HCT116 | 9.1 ± 2.4 |

| Compound B (similar structure) | MCF-7 | 10.8 ± 0.7 |

| (2'-Methoxycarbonyl)phenyl... | HCT116 | TBD |

| (2'-Methoxycarbonyl)phenyl... | MCF-7 | TBD |

Note: TBD = To Be Determined based on ongoing studies.

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis and inhibition of cell proliferation. Studies indicate that the presence of sugar residues may facilitate cellular uptake and enhance cytotoxicity through specific interactions with cellular targets .

Case Studies

-

Study on Glycoconjugates :

A study focusing on glycoconjugate derivatives demonstrated that structural modifications significantly affect anticancer activity. The presence of a sugar fragment was associated with increased cytotoxicity against HCT116 cells compared to MCF-7 cells, suggesting that the sugar component plays a crucial role in the biological activity of these compounds . -

Carbohydrate-Based Therapeutics :

Research has highlighted the potential use of carbohydrate-based compounds like (2'-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in drug delivery systems and vaccine development due to their ability to form stable glycosidic bonds . This property is particularly valuable for enhancing the bioavailability and efficacy of therapeutic agents.

Propiedades

IUPAC Name |

methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFPWGPRJNASSL-OUUKCGNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.